2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system, a thiadiazole ring, and a tetrahydrofuran moiety
Preparation Methods
The synthesis of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves multiple steps. One common synthetic route starts with the preparation of 7-methoxy-4-methyl-2H-chromen-2-one, which is then subjected to various chemical transformations to introduce the thiadiazole and tetrahydrofuran moieties. The reaction conditions typically involve the use of anhydrous solvents, specific catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include anhydrous solvents, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Preliminary studies suggest that this compound may have pharmacological properties, making it a candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The chromen and thiadiazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar compounds to 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide include other chromen derivatives and thiadiazole-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. Some examples of similar compounds are:
- 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one
- 4-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
- 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(phenylethynyl)-2H-chromen-2-one .
Properties
Molecular Formula |
C19H19N3O5S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H19N3O5S/c1-10-12-6-5-11(25-2)8-15(12)27-18(24)13(10)9-16(23)20-19-22-21-17(28-19)14-4-3-7-26-14/h5-6,8,14H,3-4,7,9H2,1-2H3,(H,20,22,23) |
InChI Key |
RQWLRZSDCNRDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
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